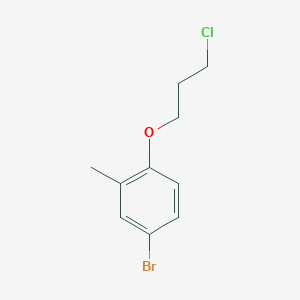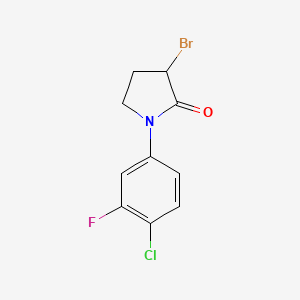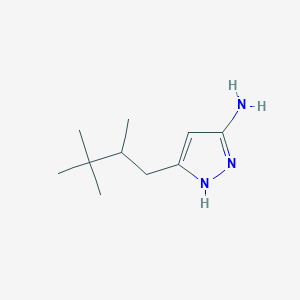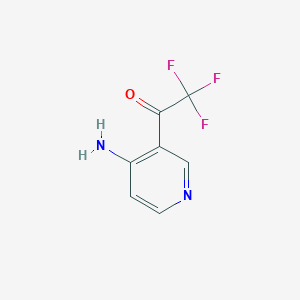
1-(4-Aminopyridin-3-yl)-2,2,2-trifluoroethan-1-one
Vue d'ensemble
Description
1-(4-Aminopyridin-3-yl)-2,2,2-trifluoroethan-1-one, also known as 4-AP-TFE, is a small molecule compound that has recently been gaining attention in the scientific community due to its potential applications in laboratory experiments, drug discovery, and medical research. 4-AP-TFE is a highly versatile compound with a wide range of properties and applications, making it an attractive choice for researchers.
Applications De Recherche Scientifique
Catalytic Applications
Some compounds structurally related to "1-(4-Aminopyridin-3-yl)-2,2,2-trifluoroethan-1-one" have been explored for their catalytic properties. Lanthanide(III) trifluoromethanesulfonates, for example, are shown to be extraordinarily effective catalysts for the aminolysis of 1,2-epoxides, leading to the formation of β-amino alcohols with high regioselectivity and anti-stereoselectivity (Chini et al., 1994). Furthermore, ytterbium perfluorooctanoate has been used as a catalyst in the one-pot synthesis of 2-amino-3-cyanopyridine derivatives from aldehydes, ketones, malononitrile, and ammonium acetate, indicating the versatility of similar compounds in catalyzing multifaceted chemical reactions (Tang et al., 2011).
Coordination Chemistry
Compounds with the pyridine and trifluoroethanone motifs have been instrumental in forming complex coordination networks. Silver(I) complexes with 3-aminomethylpyridine ligands have demonstrated the formation of multidimensional coordination networks, whose structures depend significantly on the stoichiometry of the components, showcasing the potential of such compounds in designing new material structures (Feazell et al., 2006).
Chemical Synthesis
The structural motif of 4-aminopyridine, closely related to the compound , has been utilized in various synthetic chemistry applications. For instance, novel derivatives of 4-aminopyridine have been investigated for their potential in therapy and imaging, emphasizing the importance of the aminopyridine group in medicinal chemistry (Rodríguez-Rangel et al., 2019). Additionally, inverse electron-demand [4+2] cycloadditions of ynamides with pyrimidines have been reported to yield structurally diverse polycyclic fused and spiro-4-aminopyridines, highlighting the compound's utility in advanced organic synthesis and material science (Duret et al., 2017).
Materials Science
In the realm of materials science, 1-aminopyridinium ylides have been shown to serve as efficient directing groups for the palladium-catalyzed β-arylation and alkylation of sp^3 C-H bonds in carboxylic acid derivatives. This application underscores the potential of pyridine-derived compounds in facilitating complex molecular transformations (Le et al., 2019).
Propriétés
IUPAC Name |
1-(4-aminopyridin-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)4-3-12-2-1-5(4)11/h1-3H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAUUIYFFGPLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminopyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1528702.png)
![5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1528703.png)
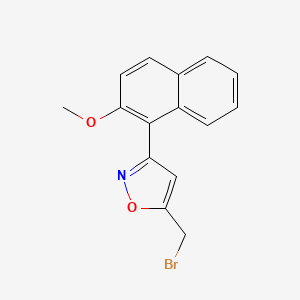
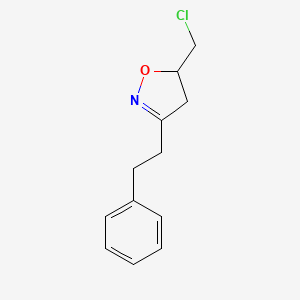
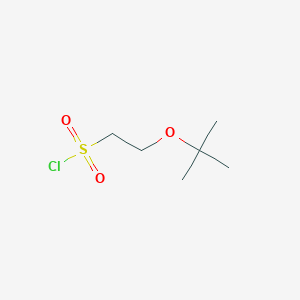
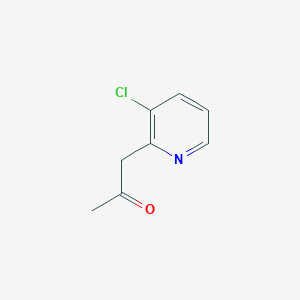
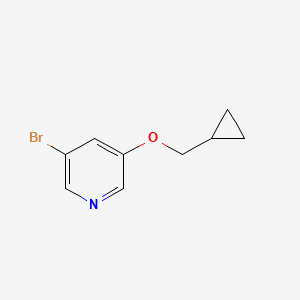
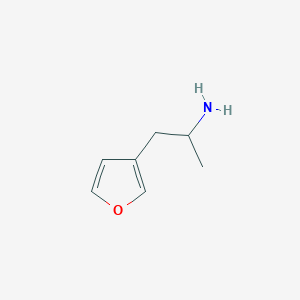
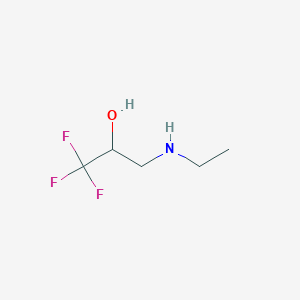
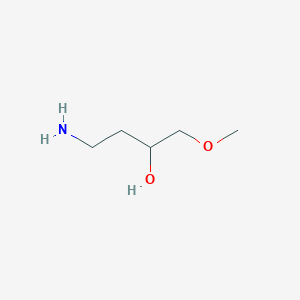
![4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1528713.png)
